REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH3:8][C:9](Br)([CH3:11])[CH3:10]>C(Cl)Cl>[CH3:8][C:9]([C:5]1[S:1][CH:2]=[C:3]([CH:6]=[O:7])[CH:4]=1)([CH3:11])[CH3:10]
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Name
|
|
Quantity
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3.63 g
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Type
|
reactant
|
Smiles
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S1C=C(C=C1)C=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CC(C)(C)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred under N2 at room temperature for 16 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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at reflux for 4 hours
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Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
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Type
|
ADDITION
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Details
|
by pouring the solution into water
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Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 15:1 hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=CC(=CS1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |